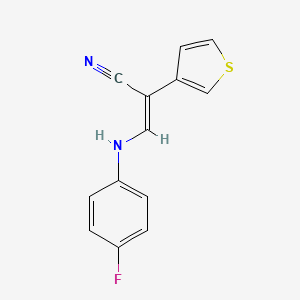

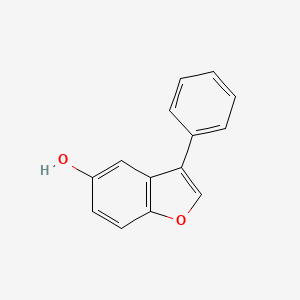

3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile, also known as 4FA-3T, is an organofluorine compound that has been used in a variety of scientific research applications. It is a fluorinated anilino derivative of 3-thienylacrylonitrile, and has been studied for its potential use in a range of fields, including medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Molecular Structure and Interactions

- The molecular structure of various substituted 3-aryl-2-(thienyl)acrylonitriles, a category to which 3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile belongs, has been studied. For instance, the molecules of one such derivative exhibit orientational disorder in the thienyl fragment and are linked by hydrogen bonds forming simple chains or sheets, demonstrating the compound's potential in molecular self-assembly and crystal engineering (Cobo et al., 2006).

Antifungal and Anticancer Potential

- A series of 3-aryl-2-(thienyl)acrylonitriles, including the 3-thienyl variant, have been synthesized and evaluated for antifungal and cytotoxic activities. They showed significant activity against various fungi and cancer cell lines, suggesting their potential use in developing new antifungal and anticancer agents (Quiroga et al., 2007).

Kinase Inhibitory and Antineoplastic Efficacy

- Some 2-(thien-2-yl)-acrylonitriles, closely related to 3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile, have been shown to possess kinase inhibitory activity and antineoplastic efficacy in hepatoma models. These findings underscore their potential as therapeutics in cancer treatment, particularly hepatocellular carcinoma (Schaller et al., 2021).

Application in Organic Synthesis

- The compound’s structure and reactivity profile make it a candidate for various organic transformations. For instance, its nitrile function is important for C-C bond formation reactions in organic chemistry, and the presence of fluorine atoms adds to its reactivity and potential application in synthesizing bioactive heterocycles (Naveen et al., 2006).

Fungicidal Activity

- Derivatives of 3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile have shown promising fungicidal activity, particularly against Colletotrichum gossypii, indicating its utility in agricultural applications (De-long, 2010).

Fluorescence and Optical Properties

- Certain acrylonitrile derivatives, including those similar to 3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile, exhibit fluorescence properties, indicating potential applications in materials science for developing fluorescent probes or materials (Asiri et al., 2011).

properties

IUPAC Name |

(Z)-3-(4-fluoroanilino)-2-thiophen-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-12-1-3-13(4-2-12)16-8-11(7-15)10-5-6-17-9-10/h1-6,8-9,16H/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZORWQOLOPAAY-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C2=CSC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C(\C#N)/C2=CSC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one](/img/structure/B2452202.png)

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2452203.png)

![N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2452209.png)

amine](/img/structure/B2452212.png)

![4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2452215.png)

![2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B2452222.png)

![N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2452224.png)